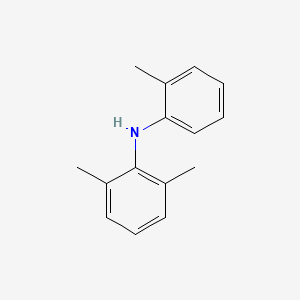
2,6-Dimethyl-N-(o-tolyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-N-(2-methylphenyl)aniline can be synthesized through several methods. One common method involves the nitration of 2,6-dimethyltoluene followed by reduction to form 2,6-dimethylaniline . Another method includes the alkylation of aniline with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-N-(o-tolyl)aniline typically involves the alkylation of aniline with methanol or dimethyl ether using an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
2,6-Dimethyl-N-(2-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding nitro compounds.
Reduction: Can be reduced to form corresponding amines.
Substitution: Undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2,6-Dimethyl-N-(2-methylphenyl)aniline has several scientific research applications:
作用機序
The mechanism of action of 2,6-Dimethyl-N-(o-tolyl)aniline involves its interaction with various molecular targets and pathways. It can act as a precursor to other compounds that exert specific biological or chemical effects. For example, in the synthesis of anesthetics, it interacts with sodium channels to block nerve signal transmission .
類似化合物との比較
Similar Compounds
2,6-Dimethylaniline: A primary amine with similar chemical properties.
N,N-Dimethylaniline: A tertiary amine with different reactivity and applications.
2,4-Dimethylaniline: Another isomer with distinct chemical behavior.
Uniqueness
2,6-Dimethyl-N-(2-methylphenyl)aniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Its structure allows for selective reactions and makes it a valuable intermediate in various chemical syntheses .
特性
CAS番号 |
68014-57-3 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.3 g/mol |
IUPAC名 |
2,6-dimethyl-N-(2-methylphenyl)aniline |
InChI |
InChI=1S/C15H17N/c1-11-7-4-5-10-14(11)16-15-12(2)8-6-9-13(15)3/h4-10,16H,1-3H3 |
InChIキー |
XBJADZKTEUBHBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C |
正規SMILES |
CC1=C(C(=CC=C1)C)NC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















